(3-Isothiocyanatophenyl)methanol
Description
(3-Isothiocyanatophenyl)methanol is an aromatic compound featuring a phenyl ring substituted with both an isothiocyanate (-N=C=S) group and a hydroxymethyl (-CH₂OH) group at the meta position. This structure confers unique reactivity and biological activity, making it a valuable intermediate in medicinal chemistry and pharmacology. Notably, it serves as a critical component of N,N''-1,4-Butanediylbis[N''-(3-isothiocyanatophenyl)thiourea (MRS2578), a selective antagonist of the P2Y₆ nucleotide receptor with an IC₅₀ of 37 nM in human models . Its selectivity for P2Y₆ over other P2Y receptors (e.g., P2Y₁, P2Y₂, P2Y₄, P2Y₁₁; IC₅₀ > 10 mM) underscores its utility in studying purinergic signaling pathways .
The compound’s isothiocyanate group enables covalent binding to thiol or amine groups in biomolecules, while the hydroxymethyl group enhances solubility and modulates steric effects. These properties are pivotal in designing receptor-targeted probes or inhibitors.
Properties
IUPAC Name |
(3-isothiocyanatophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-7-2-1-3-8(4-7)9-6-11/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEGVGVYKPHHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663140 | |
| Record name | (3-Isothiocyanatophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179549-74-7 | |
| Record name | (3-Isothiocyanatophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
N-(3-Isothiocyanatophenyl)acetamide
This compound replaces the hydroxymethyl group of this compound with an acetamide (-NHCOCH₃) substituent. Key differences include:
- Toxicity: N-(3-Isothiocyanatophenyl)acetamide exhibits significant toxicity, with an intravenous LD₅₀ of 56 mg/kg in mice, classifying it as a potent poison .
- Thermal Stability: Upon decomposition, N-(3-Isothiocyanatophenyl)acetamide emits toxic sulfur oxides (SOₓ), necessitating stringent handling protocols . No analogous data exist for this compound, though its hydroxymethyl group may reduce thermal instability compared to acetamide derivatives.
Other Isothiocyanate Derivatives
- 3-Isothiocyanato-1-propene and (isothiocyanato)trimethylstannane: These compounds highlight the versatility of isothiocyanate in organometallic and alkene systems. However, their tin or propene substituents introduce distinct hazards (e.g., heavy metal toxicity, volatility) absent in this compound .
- Isothiocyanic Acid-m-acetamidophenyl Ester : Shares the meta-substituted phenyl backbone but replaces the hydroxymethyl group with an ester-linked acetamide. This structural variation likely alters solubility and reactivity .
Comparative Data Table
Key Insights
- Functional Group Impact: The hydroxymethyl group in this compound enhances polarity and reduces volatility compared to alkyl or acetamide analogues, favoring aqueous solubility in biological assays .
- Toxicity Profile: The acetamide derivative’s acute toxicity contrasts with the methanol variant’s role in receptor studies, underscoring how minor structural changes drastically alter hazard profiles .
- Application Scope: this compound’s integration into selective antagonists highlights its niche in pharmacological research, whereas analogues like N-(3-Isothiocyanatophenyl)acetamide serve primarily as synthetic intermediates or toxicological benchmarks .
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